3-Methoxy-2-nitropyridine
Overview
Description
3-Methoxy-2-nitropyridine is an organic compound with the chemical formula C6H6N2O3. It is characterized by the presence of methoxy and nitro functional groups attached to a pyridine ring. This compound is a pale yellow solid and is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-nitropyridine can be synthesized through various methods. One common method involves the nitration of 3-methoxypyridine. The reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 2-position of the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-nitropyridine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, methanol, and ethyl acetate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 2-Amino-3-methoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-2-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to release reactive nitrogen species, which can interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Nitro-3-methoxypyridine
- 3-Methoxypyridine
- 2-Nitropyridine
Comparison: 3-Methoxy-2-nitropyridine is unique due to the specific positioning of the methoxy and nitro groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Nitro-3-methoxypyridine has the nitro and methoxy groups in different positions, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
3-methoxy-2-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXHCFSGOBFNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339415 | |
Record name | 3-Methoxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20265-37-6 | |
Record name | 3-Methoxy-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20265-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Methoxy-2-nitropyridine a compound of interest for radiolabeling with fluorine-18 ([18F])?
A1: The research paper "Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines" [] investigates the use of this compound as a precursor molecule for radiolabeling with fluorine-18. The presence of the nitro group (-NO2) adjacent to the methoxy group (-OCH3) in the pyridine ring creates an electron-deficient site. This electron deficiency makes the carbon atom bonded to the methoxy group susceptible to nucleophilic attack by [18F]fluoride, enabling the radiolabeling process. This specific substitution reaction is of interest for developing new radiotracers for Positron Emission Tomography (PET) imaging.
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